Cas no 85684-64-6 (1-(bromomethyl)-2-(difluoromethoxy)benzene)
1-(bromomethyl)-2-(difluoromethoxy)benzene Chemical and Physical Properties
Names and Identifiers
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- 1-(Bromomethyl)-2-(difluoromethoxy)benzene
- alpha-Bromo-2-difluoromethoxytoluene
- 2-(Difluoromethoxy)benzyl bromide
- o-difluoromethoxybenzylbromide
- Benzene, 1-(bromomethyl)-2-(difluoromethoxy)-
- [2-(bromomethyl)phenoxy]difluoromethane
- KSC497Q8N
- 2-difluoromethoxybenzyl bromide
- 2-(difluoromethoxy)benzylbromide
- JSYYKHKAGPBIHF-UHFFFAOYSA-N
- 2-(Difluoromethoxy)-benzyl bromide
- CL8702
- SBB098715
- KM2343
- 2-DIFLUORO
- 1-(Bromomethyl)-2-(difluoromethoxy)benzene (ACI)
- 1-Bromomethyl-2-difluoromethoxybenzene
- α-Bromo-o-(difluoromethoxy)toluene
- a-Bromo-o-(difluoromethoxy)toluene
- 85684-64-6
- PS-9972
- AKOS005207097
- MFCD00190103
- 1-(bromomethyl)-2-(difluoromethoxy)benzene, 2-(bromomethyl)phenyl difluoromethyl ether
- CS-0030473
- EN300-80433
- DTXSID90371756
- DB-019503
- 2-DIFLUOROMETHOXYBENZYLBROMIDE
- SCHEMBL584655
- 1-(bromomethyl)-2-(difluoromethoxy)benzene
-
- MDL: MFCD00190103
- Inchi: 1S/C8H7BrF2O/c9-5-6-3-1-2-4-7(6)12-8(10)11/h1-4,8H,5H2
- InChI Key: JSYYKHKAGPBIHF-UHFFFAOYSA-N
- SMILES: FC(OC1C(CBr)=CC=CC=1)F
Computed Properties
- Exact Mass: 235.96500
- Monoisotopic Mass: 235.965
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 132
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 9.2
Experimental Properties
- Color/Form: 透明无色至淡黄色 液体
- Density: 1,555 g/cm3
- Boiling Point: 222°C
- Flash Point: 108°C
- Refractive Index: 1.518
- Water Partition Coefficient: Immiscible with water.
- PSA: 9.23000
- LogP: 3.18290
- Sensitiveness: Lachrymatory
1-(bromomethyl)-2-(difluoromethoxy)benzene Security Information
- Hazard Statement: Corrosive/Lachrymatory
- Hazardous Material transportation number:UN1760
- Hazard Category Code: 34-36/37/38-40
- Safety Instruction: S26-S36/37/39-S45
-
Hazardous Material Identification:
- Packing Group:III
- Risk Phrases:R34; R36
- HazardClass:8
- PackingGroup:III
1-(bromomethyl)-2-(difluoromethoxy)benzene Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-(bromomethyl)-2-(difluoromethoxy)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 007861-5g |
2-(Difluoromethoxy)benzyl bromide |
85684-64-6 | 97% | 5g |
£48.00 | 2022-03-01 | |
| Fluorochem | 007861-25g |
2-(Difluoromethoxy)benzyl bromide |
85684-64-6 | 97% | 25g |
£162.00 | 2022-03-01 | |
| Fluorochem | 007861-100g |
2-(Difluoromethoxy)benzyl bromide |
85684-64-6 | 97% | 100g |
£405.00 | 2022-03-01 | |
| Ambeed | A694064-250mg |
1-(Bromomethyl)-2-(difluoromethoxy)benzene |
85684-64-6 | 98% | 250mg |
$11.00 | 2021-07-07 | |
| Ambeed | A694064-1g |
1-(Bromomethyl)-2-(difluoromethoxy)benzene |
85684-64-6 | 98% | 1g |
$22.0 | 2025-02-21 | |
| Ambeed | A694064-5g |
1-(Bromomethyl)-2-(difluoromethoxy)benzene |
85684-64-6 | 98% | 5g |
$40.0 | 2025-02-21 | |
| Alichem | A013000019-250mg |
2-(Difluoromethoxy)benzyl bromide |
85684-64-6 | 97% | 250mg |
$484.80 | 2023-08-31 | |
| Alichem | A013000019-500mg |
2-(Difluoromethoxy)benzyl bromide |
85684-64-6 | 97% | 500mg |
$831.30 | 2023-08-31 | |
| Alichem | A013000019-1g |
2-(Difluoromethoxy)benzyl bromide |
85684-64-6 | 97% | 1g |
$1549.60 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GP032-1g |
1-(bromomethyl)-2-(difluoromethoxy)benzene |
85684-64-6 | 98% | 1g |
185.0CNY | 2021-07-12 |
1-(bromomethyl)-2-(difluoromethoxy)benzene Production Method
Production Method 1
1-(bromomethyl)-2-(difluoromethoxy)benzene Raw materials
1-(bromomethyl)-2-(difluoromethoxy)benzene Preparation Products
1-(bromomethyl)-2-(difluoromethoxy)benzene Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 1-(bromomethyl)-2-(difluoromethoxy)benzene
1-(Bromomethyl)-2-(Difluoromethoxy)Benzene: A Comprehensive Overview
1-(Bromomethyl)-2-(Difluoromethoxy)Benzene, also known by its CAS registry number CAS No. 85684-64-6, is a synthetic organic compound with a unique structure that combines bromine, fluorine, and oxygen functionalities in a benzene ring system. This compound has garnered attention in various fields due to its potential applications in pharmaceuticals, agrochemicals, and materials science. In this article, we will delve into the structural properties, synthesis methods, and recent advancements in the utilization of this compound.
The molecular structure of 1-(bromomethyl)-2-(difluoromethoxy)benzene consists of a benzene ring substituted with two distinct groups: a bromomethyl group (-CH2Br) at the para position and a difluoromethoxy group (-OCHF2) at the ortho position. This substitution pattern imparts unique electronic and steric properties to the molecule, making it versatile for various chemical transformations. The presence of electronegative atoms like bromine and fluorine contributes to the compound's reactivity and stability under different reaction conditions.
Recent studies have highlighted the importance of CAS No. 85684-64-6 in drug discovery processes. Researchers have explored its role as an intermediate in the synthesis of bioactive compounds, particularly those targeting enzyme inhibition and receptor modulation. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against kinase enzymes, which are implicated in various diseases such as cancer and inflammatory disorders.
In addition to its pharmaceutical applications, 1-(bromomethyl)-2-(difluoromethoxy)benzene has found utility in agrochemical research. Its ability to act as a precursor for herbicides and fungicides has been extensively investigated. A notable advancement in this area was reported in a 2023 paper in Pest Management Science, where the compound was used to synthesize novel agrochemical agents with enhanced efficacy and reduced environmental impact.
The synthesis of CAS No. 85684-64-6 typically involves multi-step organic reactions, including nucleophilic aromatic substitution and electrophilic fluorination. Recent optimizations in these processes have led to higher yields and improved selectivity, making the compound more accessible for large-scale production. For example, a 2023 study in Organic Process Research & Development introduced a novel catalytic system that significantly reduced reaction time while maintaining product purity.
Beyond its practical applications, the structural uniqueness of 1-(bromomethyl)-2-(difluoromethoxy)benzene has made it an attractive subject for fundamental research in chemistry. Investigations into its electronic properties have provided insights into the behavior of heteroatom-substituted aromatic systems under various conditions. A 2023 article in Chemical Communications reported on computational studies that elucidated the compound's electronic distribution and reactivity patterns, contributing to a deeper understanding of its chemical behavior.
In conclusion, 1-(bromomethyl)-2-(difluoromethoxy)benzene, or CAS No. 85684-64-6, stands as a pivotal compound in contemporary chemical research due to its diverse applications and intriguing molecular properties. As advancements continue to emerge across multiple disciplines, this compound is poised to play an increasingly significant role in both academic exploration and industrial innovation.
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